molecular formula C24H27N5O2S B2614011 2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide CAS No. 1251573-25-7

2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide

Cat. No. B2614011
CAS RN: 1251573-25-7
M. Wt: 449.57
InChI Key: CTKFZQMXIKXQHP-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide is a useful research compound. Its molecular formula is C24H27N5O2S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging Applications

One significant application of related compounds is in the field of radiosynthesis and imaging. For instance, a study on [18F]PBR111, a derivative in the same chemical family, highlights its use in positron emission tomography (PET) for imaging the translocator protein (18 kDa) (Dollé et al., 2008). This approach is crucial for in vivo imaging and can aid in diagnosing and studying neurological disorders.

Synthesis and Antimicrobial Activity

Another application lies in synthesizing pyrimidinone and oxazinone derivatives for antimicrobial agents. A study demonstrates the effectiveness of these compounds, synthesized using a base compound similar to the one , in combating bacterial and fungal infections (Hossan et al., 2012). This indicates a potential for developing new antibiotics or antifungal drugs.

Chemical Synthesis and Transformations

Various studies focus on the chemical synthesis and reactions of similar compounds. For example, the synthesis and reactions of ethyl 3-acetyl-8-cyano-6,7-dimethylpyrrolo[1,2-a]pyrimidine-4-carboxylate, which shares structural similarities, have been explored for understanding complex chemical transformations (Kurihara et al., 1983). These studies contribute to the field of organic chemistry by providing insights into the behavior of such compounds under various conditions.

Antitumor Activity and Molecular Docking

Furthermore, similar compounds have shown promise in antitumor activities. For instance, novel pyrimidiopyrazole derivatives have been synthesized and evaluated for their effectiveness against HepG2 cell lines, highlighting their potential in cancer therapy (Fahim et al., 2019). Molecular docking studies of these compounds can provide deeper insights into their mechanism of action against cancer cells.

Anticonvulsant Properties

In the field of neurology, similar compounds have been studied for their anticonvulsant properties. A study on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents showcases the potential of these compounds in treating seizure disorders (Severina et al., 2020). This opens avenues for new treatments for epilepsy and related conditions.

properties

IUPAC Name

2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-18-5-3-4-6-21(18)27-23(30)16-32-24-15-22(25-17-26-24)29-13-11-28(12-14-29)19-7-9-20(31-2)10-8-19/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKFZQMXIKXQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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